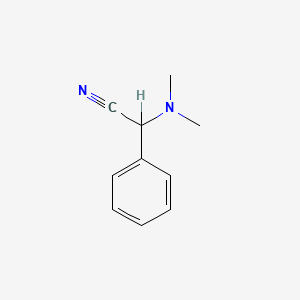

2-(Dimethylamino)-2-phenylacetonitrile

Overview

Description

2-(Dimethylamino)-2-phenylacetonitrile (DMAPN) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid that is soluble in many organic solvents, such as acetone, ethanol, and ethyl acetate. DMAPN is a versatile compound that can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used as a catalyst in organic reactions and as a reagent in analytical chemistry.

Scientific Research Applications

Chemical Synthesis and Reactions

Application in Chemical Synthesis : 2-(Dimethylamino)-2-phenylacetonitrile demonstrates utility in various chemical syntheses. For instance, it serves as a one-carbon atom Michael donor in reactions with α,β-unsaturated lactones and ketones. This facilitates the production of trans α-monoallylated β-substituted lactones and cyclanones in a one-pot procedure (Roux et al., 1993).

Selective Mono-Methylation : The compound has been used in the selective and continuous-flow mono-methylation of arylacetonitriles with dimethyl carbonate under gas-liquid phase-transfer catalysis conditions, showcasing its role in refining chemical processes (Tundo et al., 1989).

Microwave-Assisted Synthesis : Its reactivity under microwave conditions for the synthesis of polarized enamines has been explored, indicating its potential in eco-friendly and efficient chemical syntheses (Chanda et al., 2005).

Pharmaceutical Research

Synthesis of Pharmaceutical Intermediates : Research has shown the capability of this compound in the synthesis of key intermediates for pharmaceutical applications, such as trimebutine (Chen Jia-run, 2009).

Anticancer Activity : The compound's derivatives have been synthesized and tested for in vitro antitumor activity, with some derivatives showing notable activity against specific cancer cell lines (Sa̧czewski et al., 2006).

Catalytic Applications

- Use in Catalysis : It has been employed in the development of novel catalysts for the selective mono-methylation of phenylacetonitrile, which is significant for the production of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

Material Science

Macromonomer Synthesis : In material science, it has been used for the synthesis of macromonomers, which are significant in the creation of polymers and copolymers with specific properties (Boyer et al., 2004).

Antibacterial Coatings : The polymer form of this compound, poly(2-(dimethylamino ethyl)methacrylate), has shown potential in antimicrobial coatings, reducing medical device-related bacterial infections (Rawlinson et al., 2010).

Spectroscopic and Analytical Studies

Spectroscopic Analysis : The compound has been subject to spectroscopic study for understanding its solvatochromic behavior and potential applications in materials science (Bogdanov et al., 2019).

Investigation of Hydrolytic Stability : The hydrolytic stability of its polymer form has been studied, providing insights into its chemical behavior and applications in various environments (Van der Wetering et al., 1998).

Mechanism of Action

Target of Action

Compounds with similar structures, such as dimethyltryptamine and N,N-dimethylglycine , have been found to interact with serotonin receptors and monomeric sarcosine oxidase, respectively

Mode of Action

For instance, Dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors . On the other hand, N,N-dimethylglycine interacts with monomeric sarcosine oxidase . The exact mode of action of 2-(Dimethylamino)-2-phenylacetonitrile requires further investigation.

Biochemical Pathways

For example, Dimethyltryptamine is known to interact with serotonin receptors, which play a crucial role in numerous biochemical pathways

Pharmacokinetics

A study on a similar compound, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17dmag), showed that it was widely distributed to tissues but was retained for longer in tumors than normal tissues

Result of Action

For instance, Dimethyltryptamine, a serotonergic hallucinogen, is found in several plants and in mammalian brain, blood, and urine

Action Environment

A study on a similar compound, poly(2-(dimethylamino)ethyl methacrylate), showed that it exhibited ph and temperature-responsive behavior

Safety and Hazards

The safety and hazards associated with DMAEMA-based polymers can vary depending on the specific compound and its usage. For example, 2-Dimethylaminoethanol, a related compound, is classified as flammable, toxic if inhaled, harmful if swallowed or in contact with skin, and may cause respiratory irritation .

Future Directions

Research on DMAEMA-based polymers is ongoing, with potential applications in areas such as drug delivery, gene therapy, and nanoreactors . For example, pH- and temperature-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with DMAEMA as the vinyl monomer .

properties

IUPAC Name |

2-(dimethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGHXXKYFBGJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290345 | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827-36-1 | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (dimethylamino)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 827-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(Dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile, (dimethylamino)phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(Dimethylamino)-2-phenylacetonitrile in the context of the research article?

A1: The research article highlights this compound as a crucial intermediate in synthesizing Trimebutine. [] While the article focuses on optimizing the synthesis route for this compound and its precursor 2-Phenyl-1-butanol, it doesn't delve into the specific biological activity or applications of this compound itself. The synthesis of this compound is presented as a stepping stone towards the final target molecule, Trimebutine.

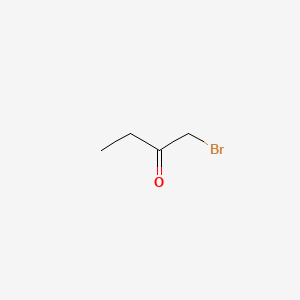

Q2: Can you elaborate on the synthetic route used to obtain this compound as described in the research?

A2: The research outlines a multi-step synthesis of this compound. [] Initially, 2-phenylacetonitrile undergoes bromination with N-Bromosuccinimide (NBS) to yield 2-bromo-2-phenylacetonitrile. This intermediate is then reacted with dimethylamine, resulting in the formation of the target compound, this compound. The researchers achieved a total yield of 59.4% for this synthesis route. [] They confirmed the structure of the synthesized compound using 1H-NMR and ESI-MS techniques. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.